

# A Comprehensive Technical Guide to 4-(Trifluoromethoxy)phenylboronic acid

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## Compound of Interest

Compound Name: 4-(Trifluoromethoxy)phenylboronic acid

Cat. No.: B156996

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For Researchers, Scientists, and Drug Development Professionals

CAS Number: 139301-27-2

This technical guide provides an in-depth overview of **4-(Trifluoromethoxy)phenylboronic acid**, a versatile reagent with significant applications in organic synthesis, medicinal chemistry, and materials science. This document outlines its chemical properties, synthesis, and key applications, with a focus on its role in the development of novel therapeutics and functional materials.

## Physicochemical Properties

**4-(Trifluoromethoxy)phenylboronic acid** is a white to off-white powder. The trifluoromethoxy group significantly influences its chemical properties, enhancing its utility in various chemical transformations.<sup>[1]</sup> Key physicochemical data are summarized in the table below.

Property	Value	Reference
CAS Number	139301-27-2	[1]
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BF <sub>3</sub> O <sub>3</sub>	[1]
Molecular Weight	205.93 g/mol	[1]
Melting Point	120 - 130 °C	[1]
Appearance	White to off-white powder	[1]
Purity	≥ 99% (HPLC)	[1]
Solubility	Soluble in DMSO	[2]

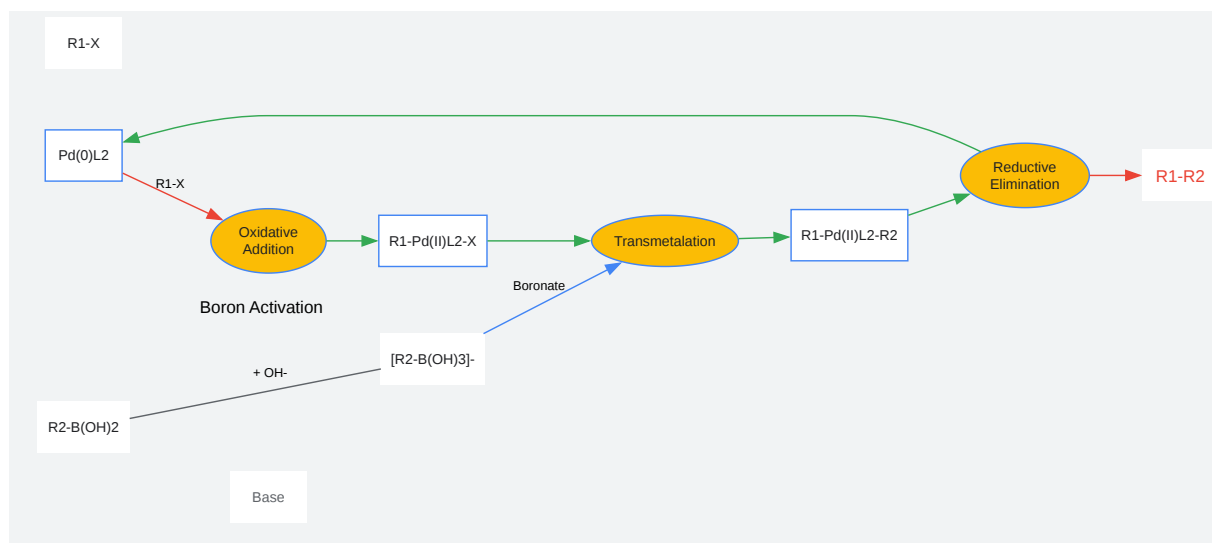
## Synthesis

The synthesis of (trifluoromethoxy)phenylboronic acids has been previously reported in the literature.[3][4] A common synthetic route involves the reaction of a corresponding aryl lithium or Grignard reagent with a trialkyl borate, followed by acidic workup. For **4-(Trifluoromethoxy)phenylboronic acid**, this typically starts from 1-bromo-4-(trifluoromethoxy)benzene.

## Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

**4-(Trifluoromethoxy)phenylboronic acid** is a key building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds.[1][5][6] The trifluoromethoxy group can enhance the reactivity and selectivity of the coupling reaction.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.



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### Suzuki-Miyaura Catalytic Cycle

## Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a general protocol for the Suzuki-Miyaura cross-coupling of an aryl halide with **4-(Trifluoromethoxy)phenylboronic acid**. Reaction conditions may require optimization based on the specific substrates used.

Materials:

- Aryl halide (1.0 mmol, 1.0 eq)
- **4-(Trifluoromethoxy)phenylboronic acid** (1.2 mmol, 1.2 eq)

- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 0.03 mmol, 3 mol%)
- Base (e.g., K<sub>2</sub>CO<sub>3</sub>, 2.0 mmol, 2.0 eq)
- Anhydrous solvent (e.g., Toluene, 5 mL)
- Degassed water (1 mL)
- Inert gas (Argon or Nitrogen)
- Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
- Magnetic stirrer and heating mantle

#### Procedure:

- **Reaction Setup:** In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide, **4-(Trifluoromethoxy)phenylboronic acid**, palladium catalyst, and base.
- **Solvent Addition:** Add the anhydrous solvent and degassed water to the flask.
- **Reaction Execution:** Stir the reaction mixture and heat to the desired temperature (e.g., 100 °C) for the specified time (e.g., 12 hours). Monitor the reaction progress by TLC or GC/MS.
- **Work-up:** After the reaction is complete, cool the mixture to room temperature. Separate the organic layer, and extract the aqueous layer with an organic solvent (e.g., Ethyl acetate, 3 x 10 mL).
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl acetate gradient) to yield the desired coupled product.

## Applications in Drug Discovery and Development

**4-(Trifluoromethoxy)phenylboronic acid** is a valuable building block in the synthesis of biologically active molecules. The trifluoromethoxy group can improve metabolic stability,

## Workflow in Drug Discovery:



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## References

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-(Trifluoromethoxy)phenylboronic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b156996#4-trifluoromethoxy-phenylboronic-acid-cas-number]

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